benzyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate
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Overview
Description
Synthesis Analysis
- Synthesis techniques for pyridazinone derivatives, including those similar to benzyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate, often involve copper acetate-oxidative one-pot synthesis from aminopyridines and phenylboronic acids through C–N bond formation and C–H bond activation (Yan et al., 2019).
- Another method involves the Biginelli cyclocondensation reaction in acetic acid under reflux conditions (Ergan et al., 2017).
Molecular Structure Analysis
- The molecular structure of related compounds shows that the pyridazinone ring and a phenyl ring are approximately coplanar, with various substituents influencing the overall molecular conformation (Xu et al., 2005).
Chemical Reactions and Properties
- Pyridazinones are known for their versatility in chemical reactions, including the formation of various derivatives through reactions with different nucleophiles and agents (Patankar et al., 2000).
Physical Properties Analysis
- The crystal structures of similar compounds display specific molecular packing patterns and hydrogen bond interactions, which can provide insights into their physical properties (Dadou et al., 2019).
properties
IUPAC Name |
benzyl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18-12-11-17(16-9-5-2-6-10-16)20-21(18)13-19(23)24-14-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVIRYGCSOTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate |
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